Mangiferin

Descripción general

Descripción

La mangiferina es un polifenol natural que pertenece a la familia de las xantonas. Se deriva principalmente del árbol del mango (Mangifera indica), pero también se puede encontrar en otras plantas como Anemarrhena asphodeloides y Bombax ceiba . La mangiferina es conocida por sus diversas propiedades farmacológicas, que incluyen actividad antioxidante, antiinflamatoria, antidiabética y anticancerígena .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La mangiferina se puede sintetizar a través de diversas rutas químicas. Un método común consiste en la conversión de 1,3,6,7-tetrahidroxixantona en mangiferina usando acetobromoglucosa en presencia de una base . Esta reacción generalmente requiere condiciones controladas de temperatura y pH para garantizar un alto rendimiento y pureza.

Métodos de producción industrial: La producción industrial de mangiferina a menudo implica la extracción de fuentes naturales. Por ejemplo, la mangiferina se puede extraer de las hojas de mango utilizando etanol como solvente en condiciones ultrasónicas . El proceso de extracción implica optimizar parámetros como la concentración del solvente, la temperatura y el tiempo de extracción para maximizar el rendimiento .

Análisis De Reacciones Químicas

Tipos de reacciones: La mangiferina sufre diversas reacciones químicas, que incluyen:

Reactivos y condiciones comunes:

Agentes oxidantes: Peróxido de hidrógeno, permanganato de potasio.

Agentes reductores: Borohidruro de sodio, hidruro de aluminio y litio.

Reactivos de sustitución: Halógenos, agentes alquilantes.

Principales productos: Los principales productos formados a partir de estas reacciones incluyen varios derivados de mangiferina con perfiles farmacológicos modificados .

Aplicaciones Científicas De Investigación

Pharmacological Properties

Mangiferin exhibits a wide range of biological activities:

- Antioxidant Activity : this compound has been shown to combat oxidative stress by scavenging free radicals and enhancing antioxidant enzyme activity. This property is crucial in preventing cellular damage associated with chronic diseases .

- Antidiabetic Effects : Research indicates that this compound can lower blood glucose levels and improve insulin sensitivity, making it a promising candidate for managing diabetes and its complications such as neuropathy and nephropathy .

- Anticancer Potential : Studies demonstrate that this compound can inhibit tumor growth and induce apoptosis in various cancer cell lines, including cervical and nasopharyngeal carcinoma. It achieves this by modulating key signaling pathways involved in cell proliferation and survival .

- Cardioprotective Effects : this compound has been shown to reduce inflammation and oxidative stress in cardiac tissues, suggesting its potential in treating cardiovascular diseases .

- Neuroprotective Properties : Evidence suggests that this compound can protect neuronal cells from damage due to oxidative stress, thus offering potential benefits for neurodegenerative diseases .

Oncology

This compound's anticancer properties have led to several preclinical studies demonstrating its effectiveness against various cancers:

Diabetes Management

This compound's role in managing diabetes includes:

| Mechanism | Effect |

|---|---|

| Insulin Sensitivity | Improves glucose uptake in tissues . |

| Blood Glucose Regulation | Lowers fasting blood glucose levels . |

Cardiovascular Health

In cardiovascular research:

| Study Focus | Findings |

|---|---|

| Myocardial Infarction | Reduces inflammatory markers post-MI . |

| Lipid Profile Improvement | Lowers cholesterol levels and improves heart function . |

Formulation Challenges

Despite its promising applications, this compound faces challenges regarding its bioavailability. Strategies such as:

Mecanismo De Acción

La mangiferina ejerce sus efectos a través de múltiples objetivos moleculares y vías:

Actividad antioxidante: La mangiferina elimina los radicales libres y mejora la actividad de las enzimas antioxidantes.

Efectos antiinflamatorios: Inhibe la activación del factor nuclear kappa-light-chain-enhancer de células B activadas (NF-κB) y reduce la producción de citocinas proinflamatorias.

Propiedades anticancerígenas: Induce la apoptosis en las células cancerosas al modular la expresión de proteínas del ciclo celular e inhibir las vías de señalización clave.

Comparación Con Compuestos Similares

La mangiferina se compara a menudo con otras xantonas como la isomangiferina y la homomangiferina . Si bien estos compuestos comparten estructuras similares, la mangiferina es única debido a su mayor biodisponibilidad y rango más amplio de actividades farmacológicas . Otros compuestos similares incluyen:

Isomangiferina: Difiere en la posición del residuo de glucosa.

Homomangiferina: Contiene un grupo hidroxilo adicional.

La estructura única y las diversas actividades biológicas de la mangiferina la convierten en un candidato prometedor para futuras investigaciones y desarrollo en varios campos científicos.

Actividad Biológica

Mangiferin, a polyphenolic compound predominantly found in mangoes (Mangifera indica), has garnered significant attention in recent years due to its diverse biological activities. This article explores the pharmacological effects of this compound, including its anti-cancer, anti-inflammatory, antioxidant, anti-diabetic, and neuroprotective properties, supported by various research findings and case studies.

1. Overview of this compound

This compound is a xanthone glycoside that exhibits a range of biological activities. Its structure allows it to interact with multiple molecular targets, leading to various therapeutic effects. The compound is primarily extracted from mango leaves, bark, and fruit and has been traditionally used in folk medicine for its health benefits.

2.1 Anti-Cancer Properties

Numerous studies have demonstrated this compound's potential as an anti-cancer agent. It has been shown to inhibit the proliferation of various cancer cell lines through multiple mechanisms:

- Inhibition of Cell Proliferation : In vitro studies indicate that this compound significantly reduces cell proliferation in colorectal cancer models, achieving a decrease of 65%–85% in colonic mucosal cell proliferation in rats .

- Induction of Apoptosis : this compound promotes apoptosis in cancer cells by activating caspases and modulating key proteins involved in the apoptotic pathway, such as p53 and Bcl-xL .

- Inhibition of Metastasis : The compound suppresses matrix metalloproteinases (MMPs), which are crucial for tumor metastasis. Studies have shown that this compound decreases MMP-7 and MMP-9 expression, thereby inhibiting the metastatic potential of cancer cells .

2.2 Anti-Inflammatory Activity

This compound exhibits significant anti-inflammatory effects by modulating inflammatory pathways:

- Cytokine Regulation : In animal models, this compound has been shown to reduce levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 while increasing anti-inflammatory cytokines like IL-10 .

- Inhibition of NF-κB Pathway : The compound inhibits the phosphorylation of NF-κB and IRAK1, leading to decreased inflammatory responses in models of colitis .

2.3 Antioxidant Activity

This compound displays strong antioxidant properties, which contribute to its protective effects against oxidative stress-related diseases:

- Free Radical Scavenging : Research indicates that this compound effectively scavenges free radicals and enhances the activity of endogenous antioxidant enzymes .

2.4 Anti-Diabetic Effects

Studies have demonstrated that this compound can improve glycemic control and reduce complications associated with diabetes:

- Insulin Sensitivity : In diabetic rat models, this compound improved insulin sensitivity and reduced blood glucose levels without toxicity .

- Lipid Profile Improvement : It has been shown to lower triglycerides and cholesterol levels while enhancing liver glycogen content .

3. Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- Diabetes Management : A study involving STZ-induced diabetic rats showed that oral administration of this compound significantly reduced albuminuria and improved kidney function markers after 9 weeks of treatment .

- Cancer Treatment : Clinical trials are underway to evaluate the efficacy of this compound as an adjunct therapy in breast cancer patients undergoing chemotherapy .

4. Conclusion

This compound is a promising bioactive compound with extensive biological activities that may offer therapeutic benefits across various health conditions. Its anti-cancer, anti-inflammatory, antioxidant, and anti-diabetic properties underscore its potential as a natural therapeutic agent. Ongoing research will further elucidate its mechanisms of action and clinical applications.

Propiedades

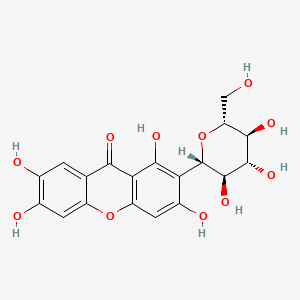

IUPAC Name |

1,3,6,7-tetrahydroxy-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]xanthen-9-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18O11/c20-4-11-15(25)17(27)18(28)19(30-11)12-8(23)3-10-13(16(12)26)14(24)5-1-6(21)7(22)2-9(5)29-10/h1-3,11,15,17-23,25-28H,4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEDDIBAIWPIIBD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=CC(=C1O)O)OC3=C(C2=O)C(=C(C(=C3)O)C4C(C(C(C(O4)CO)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18O11 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Mangiferin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034410 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

4773-96-0 | |

| Record name | NSC248870 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=248870 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Mangiferin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034410 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

278 - 280 °C | |

| Record name | Mangiferin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034410 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.